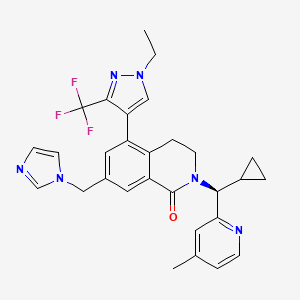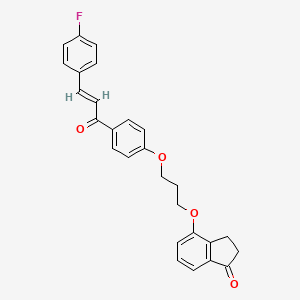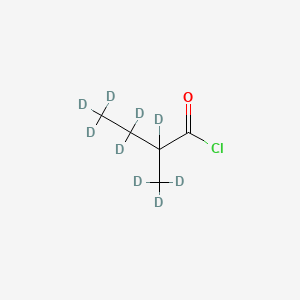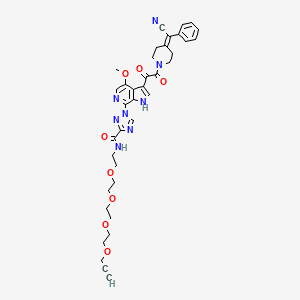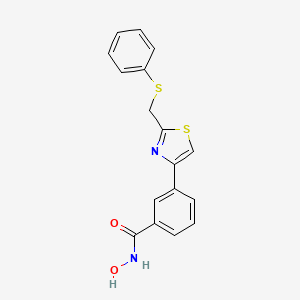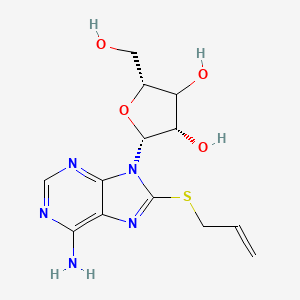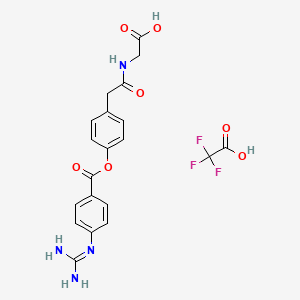
Human enteropeptidase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human enteropeptidase-IN-2 is a synthetic inhibitor specifically designed to target human enteropeptidase, a type II transmembrane serine protease. Enteropeptidase plays a crucial role in the activation of trypsinogen to trypsin, which is essential for the digestion of proteins in the small intestine. The inhibition of enteropeptidase can be beneficial in various therapeutic applications, particularly in conditions where the regulation of proteolytic activity is required.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Human enteropeptidase-IN-2 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity. The synthetic route may involve the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized using automated peptide synthesizers, which allow for high-throughput and reproducible synthesis. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
化学反応の分析
Types of Reactions: Human enteropeptidase-IN-2 primarily undergoes peptide bond formation reactions during its synthesis. Additionally, it may participate in various chemical modifications to enhance its stability and bioavailability.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products: The major product of these reactions is the fully synthesized and purified this compound, which is characterized by its specific inhibitory activity against human enteropeptidase.
科学的研究の応用
Human enteropeptidase-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of serine proteases, particularly enteropeptidase.
Biology: Employed in research to understand the role of enteropeptidase in various biological processes, including digestion and cellular signaling.
Medicine: Investigated for its potential therapeutic applications in conditions such as pancreatitis, where the inhibition of proteolytic activity can be beneficial.
Industry: Utilized in the production of recombinant proteins, where controlled inhibition of proteases is required to prevent unwanted proteolysis during protein expression and purification.
作用機序
Human enteropeptidase-IN-2 exerts its effects by binding to the active site of human enteropeptidase, thereby preventing the activation of trypsinogen to trypsin. This inhibition is achieved through the formation of a stable complex between the inhibitor and the enzyme, which blocks the catalytic activity of enteropeptidase. The molecular targets involved in this mechanism include the serine residue at the active site of enteropeptidase, which is essential for its proteolytic activity.
類似化合物との比較
Human enteropeptidase-IN-2 can be compared with other similar compounds, such as:
Bovine enteropeptidase inhibitors: These inhibitors target bovine enteropeptidase and share structural similarities with this compound.
Porcine enteropeptidase inhibitors: Similar to bovine inhibitors, these compounds target porcine enteropeptidase and have comparable inhibitory mechanisms.
Uniqueness: this compound is unique in its high specificity and affinity for human enteropeptidase, making it a valuable tool for research and therapeutic applications. Its design and synthesis are tailored to maximize its inhibitory activity while minimizing off-target effects.
By understanding the detailed properties and applications of this compound, researchers can leverage this compound to advance their studies in various fields, including chemistry, biology, medicine, and industry.
特性
分子式 |
C20H19F3N4O7 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
2-[[2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H18N4O5.C2HF3O2/c19-18(20)22-13-5-3-12(4-6-13)17(26)27-14-7-1-11(2-8-14)9-15(23)21-10-16(24)25;3-2(4,5)1(6)7/h1-8H,9-10H2,(H,21,23)(H,24,25)(H4,19,20,22);(H,6,7) |
InChIキー |
CWYBOVRJKFYLKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
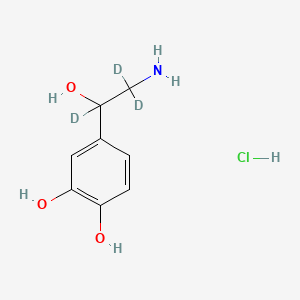
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
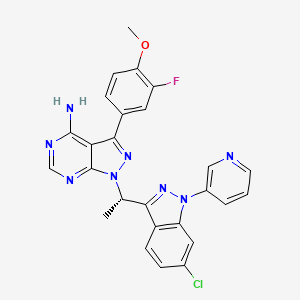
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)
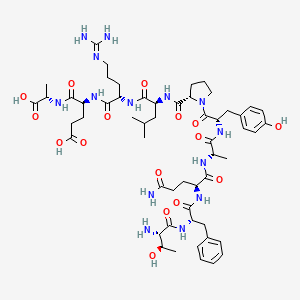
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
